![molecular formula C19H22FN3O3 B1450631 tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate CAS No. 1781241-50-6](/img/structure/B1450631.png)
tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
Descripción general
Descripción
Tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C19H22FN3O3 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate is a synthetic compound characterized by a complex structure that includes a pyrido[4,3-d]pyrimidine core. This compound has garnered interest due to its potential pharmacological properties, although comprehensive studies on its biological activity remain limited.
Structural Characteristics
- Molecular Formula : C19H22FN3O3
- Molecular Weight : 345.39 g/mol
- Key Functional Groups :
- Pyrido[4,3-d]pyrimidine core
- Tert-butyl ester group
- 4-Fluorobenzyl substituent
The presence of nitrogen in the bicyclic structure enhances its biological activity and may confer specific interactions with biological targets.
Anticancer Potential
While specific studies on this compound are sparse, related compounds in the pyrido[4,3-d]pyrimidine class have demonstrated significant anticancer properties. For instance:
- Inhibition of eEF-2K : Compounds with similar structures have been shown to inhibit eukaryotic elongation factor-2 kinase (eEF-2K), an important target in cancer therapy. One study reported that a pyrido[2,3-d]pyrimidine derivative inhibited eEF-2K with an IC50 of 0.28 μM in MDA-MB-231 breast cancer cells .
This suggests that this compound may exhibit similar anticancer mechanisms that warrant further investigation.
Structure-Activity Relationship (SAR)
The unique combination of substituents in this compound may lead to distinct pharmacological properties compared to other derivatives. Understanding the SAR is crucial for optimizing its biological activity. Comparative studies could reveal how modifications impact efficacy against cancer cells or other biological targets.
Synthesis and Evaluation
Research indicates that the synthesis of this compound can be achieved through established protocols for pyrimidine derivatives. However, detailed studies evaluating its biological activity are still required. Notably:
- In vitro Studies : Future research should focus on in vitro assays to assess cytotoxicity against various cancer cell lines.
- Molecular Docking Studies : Computational studies could elucidate potential interactions with key proteins involved in cancer progression.
Comparative Analysis with Related Compounds
Compound | Structure | Biological Activity | IC50 (μM) |
---|---|---|---|
Compound 6 (A-484954) | Pyrido[2,3-d]pyrimidine | eEF-2K Inhibitor | 0.28 |
Compound 9 | Pyrido[2,3-d]pyrimidine | eEF-2K Inhibitor | 0.93 |
tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo... | Pyrido[4,3-d]pyrimidine | Unknown | TBD |
Propiedades
IUPAC Name |
tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-19(2,3)26-18(25)22-9-8-16-15(11-22)17(24)23(12-21-16)10-13-4-6-14(20)7-5-13/h4-7,12H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSLDTYDVNSMFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)N(C=N2)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.